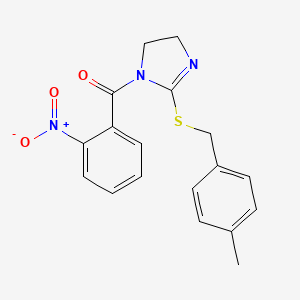

(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-nitrophenyl)methanone

Description

The compound “(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-nitrophenyl)methanone” is a nitroaromatic-substituted imidazole derivative characterized by a 4,5-dihydroimidazole core. Key structural features include:

- 2-Nitrophenyl group: An electron-withdrawing nitro group at the ortho position of the phenyl ring, which may influence reactivity and intermolecular interactions.

- 4-Methylbenzylthio moiety: A sulfur-containing substituent with a methyl group at the para position of the benzyl ring, contributing to lipophilicity and steric effects.

- Methanone bridge: Links the imidazole and aromatic rings, stabilizing the molecular conformation .

Properties

IUPAC Name |

[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-nitrophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3S/c1-13-6-8-14(9-7-13)12-25-18-19-10-11-20(18)17(22)15-4-2-3-5-16(15)21(23)24/h2-9H,10-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBRIREMSUCDCQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NCCN2C(=O)C3=CC=CC=C3[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-nitrophenyl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the thioether and nitrophenyl groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles might be employed to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-nitrophenyl)methanone: can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

Reduction: The nitro group can be reduced to an amine.

Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2).

Substitution: Halogenating agents for electrophilic substitution or strong nucleophiles for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group would yield sulfoxides or sulfones, while reduction of the nitro group would produce corresponding amines.

Scientific Research Applications

Structural Features

The compound consists of several key components:

- Imidazole ring : Known for its role in many bioactive molecules.

- Thioether linkage : Enhances reactivity and biological interactions.

- Nitrophenyl group : Contributes to electronic properties and may influence biological activity.

The synthesis of (2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-nitrophenyl)methanone typically involves multi-step organic reactions. Common methods include:

- Preparation of the imidazole ring .

- Introduction of the thioether group .

- Attachment of the nitrophenyl group .

These reactions often require specific catalysts and controlled conditions to optimize yield and purity.

Medicinal Chemistry

The compound is being explored for its potential as a therapeutic agent due to its unique structural features. Preliminary studies suggest it may exhibit:

- Antimicrobial Activity : Similar compounds have shown efficacy against various pathogens.

- Anticancer Properties : Investigations into its ability to inhibit cancer cell growth are ongoing.

Biochemical Research

In biochemical pathways, the compound may interact with enzymes or receptors, influencing their activity. Potential mechanisms include:

- Enzyme Inhibition : The imidazole ring can form interactions with active sites in enzymes.

- Redox Reactions : The thioether group may participate in redox processes, impacting cellular signaling.

Industrial Applications

In industry, (2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-nitrophenyl)methanone can be utilized for:

- Material Development : As a building block for synthesizing new polymers or coatings with specific properties.

- Chemical Synthesis : Employed in the development of more complex organic molecules.

Antifungal Efficacy Study

Research has indicated that compounds with similar structures exhibit antifungal properties. A study demonstrated that derivatives of imidazole significantly inhibited fungal growth in vitro.

Anticancer Activity Assessment

A recent investigation evaluated the anticancer effects of related compounds on various cancer cell lines. Results showed promising activity, suggesting that (2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-nitrophenyl)methanone could have similar effects.

Toxicity Evaluation

Toxicological studies are crucial for determining the safety profile of new compounds. Initial findings suggest that while some derivatives exhibit low toxicity, further research is needed to establish comprehensive safety data.

Mechanism of Action

The mechanism of action of (2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-nitrophenyl)methanone involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural relatives differ primarily in substituent groups and positions, which critically impact physicochemical and biological properties:

Key Observations :

- Benzylthio Substituents : Replacing 4-methyl with 3-trifluoromethyl () increases electronegativity and resistance to oxidative metabolism.

- Aromatic Diversity : Trisubstituted imidazoles () exhibit higher molecular weights and varied solubility profiles due to methoxy groups.

Yield Comparison :

- The target compound’s hypothetical synthesis may align with ’s 80% yield for deprotection steps, whereas trisubstituted imidazoles () show lower yields (37–75%) due to steric challenges.

Challenges and Opportunities

- Synthetic Complexity : Introducing ortho-substituents (e.g., 2-nitro) requires regioselective methods to avoid byproducts.

- Biological Optimization : Trifluoromethyl or morpholine groups (–7) could be incorporated to improve pharmacokinetics.

Biological Activity

The compound (2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-nitrophenyl)methanone represents a unique structure that combines an imidazole ring with thioether and nitrophenyl functionalities. This structural complexity suggests potential biological activities, particularly in medicinal chemistry. The following sections will explore its biological activity, including antimicrobial, anticancer, and other therapeutic potentials.

Structural Features

The compound's structure can be dissected into three main components:

- Imidazole ring : Known for its presence in various bioactive compounds, it often participates in enzyme interactions.

- Thioether linkage : Contributes to the compound's reactivity and potential interactions with biological targets.

- Nitrophenyl group : May enhance the compound's electronic properties and influence its biological activity.

Biological Activities

Preliminary studies indicate that compounds with similar structural motifs exhibit a range of biological activities. Below is a summary of the biological activities associated with this compound:

The proposed mechanisms of action for (2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-nitrophenyl)methanone include:

- Enzyme Inhibition : The imidazole ring can interact with metal ions or form hydrogen bonds with active sites in enzymes, potentially inhibiting their function.

- Redox Reactions : The thioether group may participate in redox reactions, influencing cellular signaling pathways.

- Receptor Interaction : The compound may interact with G protein-coupled receptors (GPCRs), modulating various intracellular pathways.

Case Studies and Research Findings

Several studies have explored related compounds and their biological activities. For instance:

- Antifungal Efficacy Study :

- Anticancer Activity Assessment :

- Toxicity Evaluation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.